コレセベラム

説明

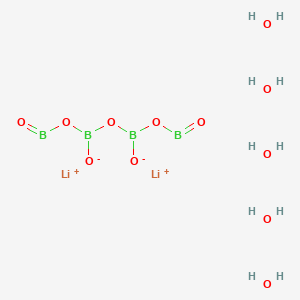

Colesevelam, a synthetic, non-absorbed lipid-lowering polymer, functions as a bile acid sequestrant. Its primary action involves binding to bile acids within the gastrointestinal tract with high affinity, which inhibits the reabsorption of bile acids. This process leads to a reduction in serum low-density lipoprotein cholesterol (LDL-C) levels. Colesevelam's efficacy extends to both monotherapy and combination therapies, particularly with statins, for treating pediatric patients with heterozygous familial hypercholesterolemia. Its formulation is available as tablets and as a powder for oral suspension (Perry, 2010).

科学的研究の応用

胆汁酸下痢の治療

コレセベラムは胆汁酸下痢の治療に使用されてきました {svg_1}. 二重盲検、無作為化、プラセボ対照、第4相臨床試験が実施され、胆汁酸下痢におけるコレセベラムの有効性と安全性が評価されました {svg_2}. この研究では、コレセベラムは胆汁酸下痢患者における寛解の達成に有効であることがわかりました {svg_3}.

エタノール誘発性肝脂肪症の軽減

研究によると、コレセベラムはエタノール誘発性肝脂肪症を軽減することが示されています {svg_4}. エタノール誘発性肝疾患のヒト化マウスモデルを使用した研究では、コレセベラム治療はエタノール誘発性肝脂肪症を軽減しました {svg_5}.

シトクロムP450発現の調節

コレセベラムは、肝臓のシトクロムP450、ファミリー7、サブファミリーa、ポリペプチド1 (Cyp7a1) タンパク質の発現を低下させることがわかっています {svg_6}. これは、体内の特定の薬物や物質の代謝に影響を与える可能性があります {svg_7}.

高コレステロール血症の治療

コレセベラムは、高コレステロール血症の治療に使用されてきました {svg_8}. コレセベラムは、他の胆汁酸吸着剤と比較して、胆汁酸への結合力が強く、より幅広い胆汁酸に結合します {svg_9}. 臨床レビューによると、コレセベラムはコレステポールやコレスチラミンと比較して、副作用が少なく、忍容性が優れています {svg_10}.

糞便胆汁酸排泄量の増加

コレセベラムは、糞便胆汁酸排泄量を増加させることがわかっています {svg_11}. これは、胆汁酸の再吸収を減らすことが望ましい状態において、潜在的に有益な可能性があります {svg_12}.

食事誘発性肝脂肪症の軽減

コレセベラムは、食事誘発性肝脂肪症を改善することが示されています {svg_13}. ある研究では、コレセベラムは高脂肪食を与えられたマウスの肝臓の脂肪含有量を低下させました {svg_14}.

作用機序

Target of Action

Colesevelam is a bile acid sequestrant . Its primary targets are the bile acids in the intestine . Bile acids are produced when cholesterol is broken down in the body . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

Colesevelam works by binding to bile acids in the intestine . This binding action reduces the amount of bile acids that are returned to the liver via enterohepatic circulation . By removing these bile acids, colesevelam helps to lower blood cholesterol .

Biochemical Pathways

The binding of colesevelam to bile acids in the intestine disrupts the enterohepatic circulation of bile acids . This disruption leads to a decrease in the overall pool of bile acids. The liver responds to this decrease by converting more cholesterol into bile acids, which results in a reduction of the level of cholesterol in the blood .

Pharmacokinetics

It is excreted through the intestines only .

Result of Action

The molecular and cellular effects of colesevelam’s action include a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and certain fatty substances in the blood . This is achieved through the binding and removal of bile acids from the intestine, leading to a decrease in the overall pool of bile acids and an increase in the conversion of cholesterol into bile acids in the liver .

Action Environment

The efficacy of colesevelam can be influenced by various environmental factors. For instance, colesevelam is used with exercise and diet changes (restriction of cholesterol and fat intake) to reduce the amount of cholesterol and certain fatty substances in the blood . Therefore, the patient’s diet and level of physical activity can significantly influence the compound’s action and efficacy . Furthermore, the drug’s action may also be affected by the presence of other medications, as colesevelam is known to interact with certain drugs .

Safety and Hazards

Colesevelam may cause serious side effects. Stop using colesevelam and call your doctor at once if you have severe constipation, severe stomach pain, or pancreatitis . You should not take colesevelam if you have diabetic ketoacidosis, very high triglycerides, a history of bowel obstruction, or a history of pancreatitis caused by high triglycerides .

特性

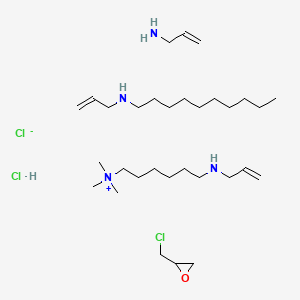

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZNRDSPNOAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H67Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Colesevelam binds bile acids in the intestine and prevents their reabsorption. Colesevelam is not absorbed itself. The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid. this increases the production and activity of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase in the liver as well as an increase in the number of low density lipoprotein (LDL) receptors. This process clears LDL cholesterol from the blood. Serum triglyceride levels may increase or remain unchanged. The end result is increased clearance of LDL-cholesterol from the blood with decreased serum LDL-cholesterol. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

182815-44-7, 182815-43-6 | |

| Record name | Colesevelam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colesevelam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)